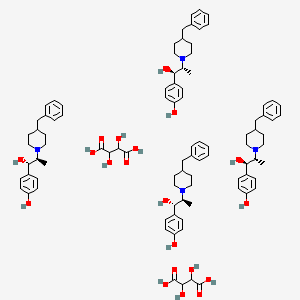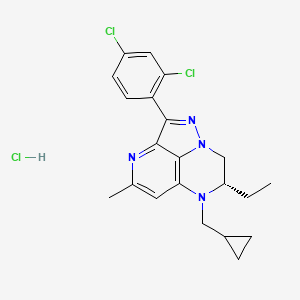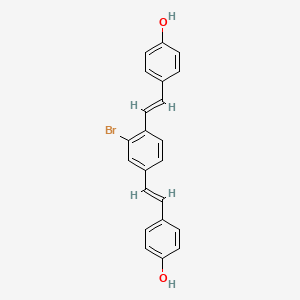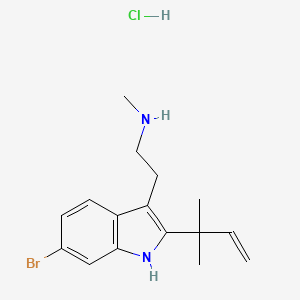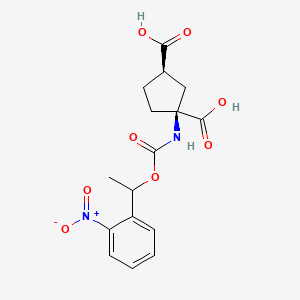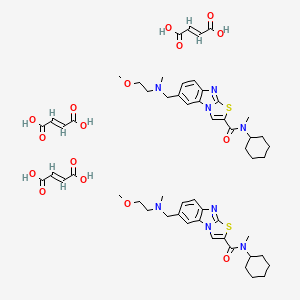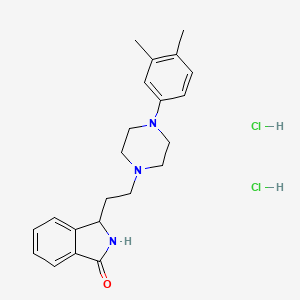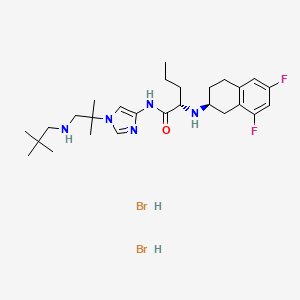
PF 3084014 hydrobromide
Übersicht
Beschreibung
It is primarily used in scientific research for its ability to inhibit the Notch signaling pathway, which plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis . This compound has shown significant potential in tumor suppression, particularly in breast, pancreatic, and hepatocellular carcinoma, as well as progressive desmoid tumors .
Wissenschaftliche Forschungsanwendungen
PF 3084014 Hydrobromid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Krebsforschung: Es wird verwendet, um die Hemmung der Notch-Signalübertragung zu untersuchen, die in verschiedenen Krebsarten eine Rolle spielt. .
Neurowissenschaften: PF 3084014 Hydrobromid wird verwendet, um die Rolle von γ-Sekretase bei der Produktion von Amyloid-β zu untersuchen, einem Peptid, das mit der Alzheimer-Krankheit in Verbindung gebracht wird
Immunologie: Die Verbindung wird verwendet, um die Auswirkungen der Hemmung von γ-Sekretase auf die Differenzierung und Funktion von Immunzellen zu untersuchen
Arzneimittelentwicklung: PF 3084014 Hydrobromid wird als Leitverbindung bei der Entwicklung neuer γ-Sekretase-Hemmer für verschiedene therapeutische Anwendungen verwendet
5. Wirkmechanismus
PF 3084014 Hydrobromid übt seine Wirkung aus, indem es γ-Sekretase hemmt, einen Enzymkomplex, der für die Spaltung verschiedener Transmembranproteine verantwortlich ist, darunter Notch und das Amyloid-Vorläuferprotein. Durch die Hemmung von γ-Sekretase verhindert PF 3084014 Hydrobromid die Aktivierung der Notch-Signalübertragung, was zu einer verringerten Zellproliferation und einer erhöhten Apoptose in Krebszellen führt . Zusätzlich reduziert die Hemmung von γ-Sekretase die Produktion von Amyloid-β, das mit der Alzheimer-Krankheit in Verbindung gebracht wird .
Wirkmechanismus
- Nirogacestat is an oral γ-secretase inhibitor . Its primary target is γ-secretase, a protease that cleaves various transmembrane proteins.
- By inhibiting Notch activation, nirogacestat suppresses tumor growth in breast, pancreatic carcinoma, hepatocellular carcinoma, and progressive desmoid tumors .
Target of Action
Biochemical Pathways
Result of Action
Zukünftige Richtungen
PF 3084014 hydrobromide has shown promising results in preclinical studies, particularly in the context of breast cancer . It demonstrated synergistic effects with docetaxel through multiple mechanisms . This provides a strong preclinical rationale for the clinical utility of this compound to improve taxane therapy .
Biochemische Analyse
Biochemical Properties
PF 3084014 hydrobromide interacts with γ-secretase, a protease that cleaves various transmembrane proteins including Notch and BCMA . By inhibiting γ-secretase, this compound can curb Notch-mediated growth . This interaction with γ-secretase and its subsequent effects on Notch signaling are key biochemical properties of this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It inhibits the Notch signaling pathway, contributing to tumor suppression in breast, pancreatic carcinoma, hepatocellular carcinoma, and progressive desmoid tumors . In combination with dexamethasone, it elicits antileukemic effects in T-cell acute lymphoblastic leukemias (T-ALL) .
Molecular Mechanism
The molecular mechanism of action of this compound involves its inhibition of γ-secretase, a protease that cleaves various transmembrane proteins . This inhibition reduces the production of amyloid-β (Aβ), a protein involved in the pathogenesis of Alzheimer’s disease . Furthermore, by inhibiting γ-secretase, this compound curbs the activation of the Notch signaling pathway, which is often over-activated in certain types of tumors .
Temporal Effects in Laboratory Settings
It has been shown to cause dose-dependent reductions in brain, cerebrospinal fluid (CSF), and plasma Aβ in guinea pigs over a period of 5 days .
Dosage Effects in Animal Models
In animal models, specifically guinea pigs, this compound exhibited dose-dependent reductions in brain, CSF, and plasma Aβ when administered at dosages ranging from 0.03 to 3 mg/kg/day .
Metabolic Pathways
Its role as a γ-secretase inhibitor suggests that it may interact with enzymes involved in the cleavage of transmembrane proteins .
Transport and Distribution
As a γ-secretase inhibitor, it is likely to interact with various transmembrane proteins .
Subcellular Localization
Given its role as a γ-secretase inhibitor, it is likely to be found in proximity to transmembrane proteins, which are the targets of γ-secretase .
Vorbereitungsmethoden
The synthesis of PF 3084014 hydrobromide involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the coupling of various intermediates.
Introduction of functional groups: Specific functional groups, such as the difluoro-naphthalenyl and imidazolyl groups, are introduced through reactions like nucleophilic substitution and amide bond formation.
Hydrobromide salt formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
PF 3084014 Hydrobromid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren, z. B. die Reduktion von Imidazol zu Imidazolin.
Substitution: Nukleophile Substitutionsreaktionen können verwendet werden, um verschiedene Substituenten an der Kernstruktur einzuführen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriumazid. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
PF 3084014 Hydrobromid ist unter den γ-Sekretase-Hemmern aufgrund seiner hohen Potenz und Selektivität einzigartig. Ähnliche Verbindungen umfassen:
LY-411575: Ein weiterer γ-Sekretase-Hemmer mit ähnlichen Anwendungen in der Krebs- und Alzheimer-Forschung.
DAPT: Ein weit verbreiteter γ-Sekretase-Hemmer in der Neurowissenschaftlichen Forschung.
PF-06442609: Ein γ-Sekretase-Hemmer mit Anwendungen in der Krebsforschung.
PF 3084014 Hydrobromid zeichnet sich durch seine Fähigkeit aus, die Notch-Signalübertragung zu hemmen, ohne bei niedrigen Konzentrationen einen paradoxen Anstieg des Plasmaspiegels von Amyloid-β zu verursachen, was ein häufiges Problem bei anderen γ-Sekretase-Hemmern ist .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41F2N5O.2BrH/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4;;/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35);2*1H/t20-,23-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEYYZYDWLAIPW-KBVFCZPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43Br2F2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1962925-29-6 | |
| Record name | Nirogacestat hydrobromide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1962925296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NIROGACESTAT HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T1XY6L45Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride](/img/structure/B560245.png)


